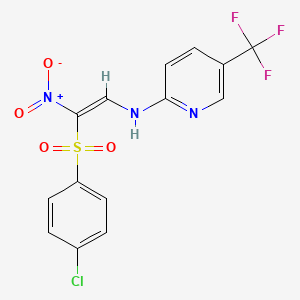
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-((5-(trifluoromethyl)(2-pyridyl))amino)ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-((5-(trifluoromethyl)(2-pyridyl))amino)ethene is a complex organic compound featuring a combination of functional groups, including a chlorophenyl sulfonyl group, a nitro group, and a trifluoromethyl pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-((5-(trifluoromethyl)(2-pyridyl))amino)ethene typically involves multi-step organic reactions. One common approach is to start with the appropriate chlorophenyl sulfonyl precursor, which undergoes nitration to introduce the nitro group. Subsequent steps involve the introduction of the trifluoromethyl pyridyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-((5-(trifluoromethyl)(2-pyridyl))amino)ethene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl sulfonyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield a variety of functionalized aromatic compounds.
Scientific Research Applications
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-((5-(trifluoromethyl)(2-pyridyl))amino)ethene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of 1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-((5-(trifluoromethyl)(2-pyridyl))amino)ethene involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-((5-(trifluoromethyl)(2-pyridyl))amino)ethane: A similar compound with a slightly different structure, which may exhibit different reactivity and biological activity.
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-((5-(trifluoromethyl)(2-pyridyl))amino)propene: Another analog with a different alkene chain length, potentially affecting its chemical properties and applications.
Uniqueness
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-((5-(trifluoromethyl)(2-pyridyl))amino)ethene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(Z)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N3O4S/c15-10-2-4-11(5-3-10)26(24,25)13(21(22)23)8-20-12-6-1-9(7-19-12)14(16,17)18/h1-8H,(H,19,20)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOSLXHTFOTGSH-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=CNC2=NC=C(C=C2)C(F)(F)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)/C(=C\NC2=NC=C(C=C2)C(F)(F)F)/[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
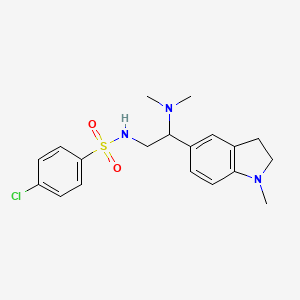
![N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2972195.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[1-cyclopropyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2972200.png)
![1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2972201.png)
![N-[(4-chlorophenyl)methoxy]-N-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide](/img/structure/B2972203.png)
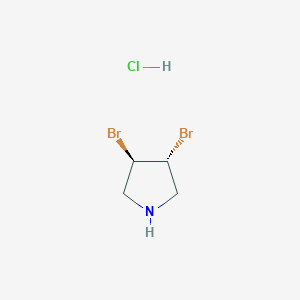
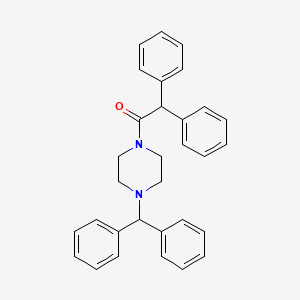
![N-[3-(cyclopropylsulfamoyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2972207.png)
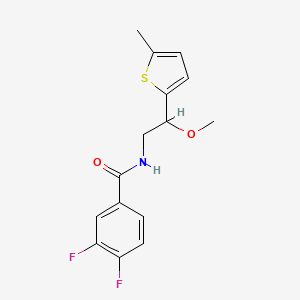
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2972210.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2972211.png)
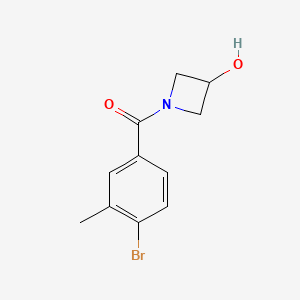
![1-{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol](/img/structure/B2972213.png)
![N-{pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide](/img/structure/B2972215.png)
